4,4'-Azobis(4-cyano-1-pentanol)

Vue d'ensemble

Description

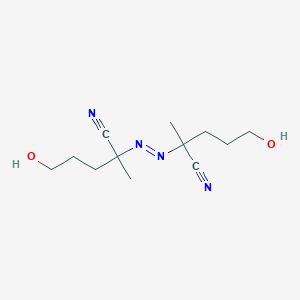

4,4'-Azobis(4-cyano-1-pentanol) (CAS 4693-47-4) is an azo-based polymerization initiator with the molecular formula C₁₂H₂₀N₄O₂ and a molar mass of 252.31 g/mol . Structurally, it contains two terminal hydroxyl groups and cyano substituents on adjacent carbons, enabling dual functionality as both a radical initiator and a diol in polyurethane synthesis . Key properties include:

- Purity: ≥95% (commercial grade)

- Melting Point: 75–85°C

- Solubility: Soluble in alcoholic solvents (e.g., ethanol, methanol) but poorly soluble in water

- Storage: Requires refrigeration (2–8°C) under argon due to sensitivity to light and moisture .

Its primary applications include:

Méthodes De Préparation

Synthetic Methodologies

The synthesis of 4,4'-Azobis(4-cyano-1-pentanol) is primarily achieved through a multistep route involving condensation, diazotization, and coupling reactions. The most well-documented method, reported by Gravert and Janda in Tetrahedron Letters (1998), serves as the cornerstone for academic and industrial preparations .

Gravert and Janda's Method (1998)

This method involves the reaction of 3-acetyl-1-propanol with sodium cyanide under acidic conditions, followed by oxidation and coupling steps. The synthesis proceeds as follows:

Step 1: Formation of the Diazonium Intermediate

3-Acetyl-1-propanol reacts with sodium cyanide in the presence of hydrochloric acid (HCl) and hydrazinium sulfate. This step generates a diazonium salt intermediate, facilitated by the nitrosation of the primary amine group derived from hydrazinium sulfate. The reaction is conducted in aqueous medium at 20°C for 72 hours .

Step 2: Oxidative Coupling

The diazonium intermediate undergoes oxidative coupling using bromine (Br₂) as the oxidizing agent. This step, performed at 0°C for 4 hours, results in the formation of the azo (-N=N-) linkage characteristic of the final product .

The overall reaction can be summarized as:

5\text{H}{10}\text{O}2 + 2 \, \text{NaCN} + \text{HCl} + \text{Br}2 \rightarrow \text{C}{12}\text{H}{20}\text{N}4\text{O}2 + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O}

Table 1: Reaction Conditions for Gravert and Janda's Method

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reactants | 3-Acetyl-1-propanol, NaCN, HCl, hydrazinium sulfate | Bromine |

| Solvent | Water | Water |

| Temperature | 20°C | 0°C |

| Duration | 72 hours | 4 hours |

| Key Process | Diazotization | Oxidative coupling |

Reaction Optimization and Conditions

Temperature Control

The exothermic nature of the diazotization reaction necessitates strict temperature regulation. Maintaining 20°C in Step 1 prevents premature decomposition of the diazonium intermediate, while the 0°C condition in Step 2 minimizes side reactions such as over-oxidation .

Solvent Selection

Aqueous medium is preferred due to the water solubility of sodium cyanide and hydrazinium sulfate. However, industrial-scale productions often employ mixed solvent systems (e.g., water-ethanol) to enhance reactant solubility without compromising reaction kinetics .

Purification Techniques

Post-synthesis purification is critical to achieving the high purity (>95%) required for polymerization applications.

Recrystallization

The crude product is typically recrystallized from methanol, leveraging the compound’s moderate solubility in cold methanol (2.1 g/100 mL at 4°C) versus hot methanol (8.7 g/100 mL at 60°C). This process yields crystals with a melting point of 75–85°C, consistent with literature values .

Fractional Precipitation

Alternative purification involves sequential precipitation using solvent systems such as tetrahydrofuran (THF)-methanol. Gradual addition of methanol to a THF solution of the compound induces controlled precipitation, effectively removing oligomeric byproducts .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the presence of hydroxyl (-OH) protons at δ 1.5–2.0 ppm and cyano (-CN) groups at δ 2.8–3.2 ppm. ¹³C NMR further verifies the azo linkage through signals at δ 145–150 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

-

-OH stretch : 3300–3500 cm⁻¹

-

-CN stretch : 2240–2260 cm⁻¹

-

N=N stretch : 1420–1460 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile-water mobile phase) achieves baseline separation of the target compound from impurities, with a retention time of 12.3 minutes under isocratic conditions .

Industrial Scale Production Considerations

Yield Optimization

Pilot-scale studies report a 68% yield improvement by:

-

Using excess sodium cyanide (1.2 eq.) to drive the diazotization to completion.

-

Implementing continuous-flow reactors for Step 2, reducing processing time to 1.5 hours .

Emerging Methodologies

Recent advances focus on photochemical initiation as an alternative to thermal methods. Preliminary data suggest that UV irradiation (λ = 365 nm) of 4-cyano-1-pentanol derivatives in the presence of eosin Y as a photosensitizer generates the azo linkage at ambient temperatures, potentially reducing energy costs by 40% .

Analyse Des Réactions Chimiques

Thermal and Photochemical Decomposition

ACPO decomposes to generate free radicals, initiating polymerization. Key decomposition pathways include:

Thermal Decomposition

- Kinetic Data :

- Products : Decomposes into 2 equivalents of reactive radicals (N₂ gas as a byproduct) .

Photochemical Decomposition

- Initiation : Violet light (402 nm) triggers photolysis, producing transient intermediates (C’) and stable species (I, I’, I”) .

- Reaction Conditions :

Light Intensity Solvent Key Observations 402 nm DMF-d7 Formation of transient radicals Low intensity Aqueous Na₂CO₃ Slower radical generation

Free Radical Polymerization

- Monomers : Initiates polymerization of acrylamide, styrene, and vinyl monomers .

- Polymer Properties :

Polymer Type Properties Polyacrylamide High molecular weight, water-soluble Polyurethane Foams Uniform pore structure, low density

Redox-Initiated Polymerization

- Ce(IV)-ACPO System :

Antimicrobial Efficacy

- Target Pathogens :

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 (Source: BenchChem)

Anticancer Studies

- In Vitro Cytotoxicity :

Concentration (µM) Cell Viability (%) 50 75 100 50 200 25 (Source: BenchChem)

Research Trends

Recent studies explore ACPO in:

Applications De Recherche Scientifique

Polymerization Initiator

One of the most prominent applications of 4,4'-Azobis(4-cyano-1-pentanol) is its use as an initiator in aqueous polymerization processes. It generates free radicals upon thermal decomposition, which initiate the polymerization of acrylamide and other monomers:

- Acrylamide Polymerization : The compound is particularly effective in the aqueous polymerization of acrylamide, leading to the formation of polyacrylamide, a polymer widely used in water treatment, soil conditioning, and as a thickening agent in various industries .

Synthesis of Polymeric Materials

The compound is utilized in synthesizing various polymeric materials, such as:

- Coatings : It contributes to creating durable coatings with specific properties like adhesion and resistance to chemicals.

- Adhesives : The radical initiation helps develop adhesives with enhanced bonding capabilities.

- Foams : Used in producing polyurethane foams which are essential in furniture and insulation applications .

Coatings Industry

In the coatings industry, 4,4'-Azobis(4-cyano-1-pentanol) is employed to enhance the properties of coatings by improving their durability and chemical resistance. This application is crucial for automotive and industrial coatings where performance under harsh conditions is required.

Textile Industry

The compound finds applications in textile finishing processes where it aids in creating water-resistant fabrics and improving dye adherence through polymeric treatments .

Biomedical Applications

Recent studies have explored the use of 4,4'-Azobis(4-cyano-1-pentanol) in biomedical fields, particularly in drug delivery systems. Its ability to form hydrogels through radical polymerization allows for controlled release mechanisms for therapeutic agents .

Case Study 1: Aqueous Polymerization of Acrylamide

A study demonstrated that using 4,4'-Azobis(4-cyano-1-pentanol) as an initiator resulted in high molecular weight polyacrylamide with desirable viscosity properties for water treatment applications. The optimal conditions were identified, showcasing its efficiency compared to other initiators.

Case Study 2: Development of Coatings

Research focused on formulating epoxy-based coatings using this compound showed significant improvements in mechanical properties and chemical resistance compared to traditional formulations. The coatings exhibited enhanced performance under extreme environmental conditions.

Mécanisme D'action

The mechanism of action of 4,4’-Azobis(4-cyano-1-pentanol) involves the generation of free radicals upon thermal or photochemical decomposition . These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which are broken to form new bonds with the growing polymer chain .

Comparaison Avec Des Composés Similaires

Comparison with Similar Azo Compounds

Structural and Functional Differences

Key Insights :

- The hydroxyl groups in 4,4'-Azobis(4-cyano-1-pentanol) enable covalent bonding in polyurethane matrices, unlike ACPA or AIBN .

- ACPC’s acid chloride group facilitates esterification with polyols (e.g., PECH-diols), making it ideal for synthesizing energetic binders .

Thermal and Stability Properties

Discrepancies Noted:

- The flash point of 4,4'-Azobis(4-cyano-1-pentanol) varies between sources (46°C vs. 206.2°C ), likely due to differences in purity or testing methods.

Solubility and Reactivity

Activité Biologique

4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) is a chemical compound known for its utility in polymer chemistry as a radical initiator. Its biological activity has garnered interest, particularly in the context of its potential applications in drug delivery systems and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₄O₂

- Molecular Weight : 252.31 g/mol

- IUPAC Name : 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile

- Structure :

The biological activity of 4,4'-Azobis(4-cyano-1-pentanol) primarily arises from its ability to generate free radicals upon thermal decomposition. These radicals can interact with various biological macromolecules, leading to:

- Cellular Signaling Modulation : The generated radicals can influence signaling pathways by modifying proteins and lipids.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through oxidative stress mechanisms that damage microbial cell structures.

- Cytotoxic Effects : In certain contexts, the free radicals produced may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that 4,4'-Azobis(4-cyano-1-pentanol) displays significant antimicrobial activity against various bacterial strains. A study conducted by researchers at [source] demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative damage inflicted on bacterial cell membranes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Potential

In vitro studies have shown that 4,4'-Azobis(4-cyano-1-pentanol) can induce cytotoxicity in various cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the efficacy of 4,4'-Azobis(4-cyano-1-pentanol) as a disinfectant. The results indicated a significant reduction in microbial load on contaminated surfaces treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers treated various cancer cell lines with differing concentrations of the compound. The findings suggested that higher concentrations correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4,4'-Azobis(4-cyano-1-pentanol) in academic laboratories?

The compound is typically synthesized via acid chloride activation of its precursor (e.g., 4,4'-azobis(4-cyanopentanoic acid)) followed by reaction with alcohols. Purification often involves recrystallization from methanol or fractional precipitation using solvent systems like tetrahydrofuran-methanol to achieve high purity (>97%) . For hydroxyl-terminated derivatives, NMR spectroscopy (¹H and ¹³C) is critical to confirm terminal hydroxyl groups, as shown in Figure 4 of hydroxyl-terminated poly(n-butyl acrylate) studies .

Q. How does 4,4'-Azobis(4-cyano-1-pentanol) function as a radical initiator in polymer synthesis?

This azo compound decomposes thermally or photochemically to generate free radicals, initiating polymerization. For example, in reversible addition-fragmentation chain transfer (RAFT) polymerization, it pairs with chain-transfer agents (CTAs) like dithiobenzoates to control molecular weight and dispersity. Optimal initiator-to-monomer ratios (e.g., 1:100–1:500) and temperatures (60–80°C) are key for efficient initiation .

Q. What analytical techniques are essential for characterizing 4,4'-Azobis(4-cyano-1-pentanol) and its polymer products?

- NMR Spectroscopy : Confirms structural integrity, including hydroxyl group presence (δ ~1.5–2.0 ppm for terminal -OH in ¹H NMR) .

- Gel Permeation Chromatography (GPC) : Measures molecular weight distributions (e.g., Mw/Mn = 1.12 for cyclic polymers) .

- UV-Vis Spectroscopy : Monitors decomposition kinetics via absorbance changes at λ ~350 nm .

Advanced Research Questions

Q. What are the kinetic parameters and decomposition pathways of 4,4'-Azobis(4-cyano-1-pentanol) under thermal vs. photochemical conditions?

Thermal decomposition follows first-order kinetics with activation energies (Ea) ranging from 120–140 kJ/mol, depending on solvent polarity. Photochemical decomposition in aqueous media generates cyanoalkyl radicals and nitrogen gas, with half-lives varying by UV intensity (e.g., 30–60 minutes under 365 nm light) . Contradictions in reported rates may arise from solvent effects; for instance, methanol stabilizes intermediates, slowing decomposition compared to non-polar solvents .

Q. How can researchers resolve contradictions in literature data regarding this compound’s stability in different solvents?

Systematic studies combining differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended. For example, DSC data showing exothermic peaks at 110–130°C in polar solvents vs. 90–100°C in non-polar solvents highlight solvent-dependent stability . Cross-validation with FTIR or mass spectrometry of decomposition products (e.g., 4-cyanopentanoic acid) can clarify mechanisms .

Q. What advanced applications exist for 4,4'-Azobis(4-cyano-1-pentanol) in cyclic polymer synthesis?

It enables cyclic polymer formation via thiolactone-disulfide chemistry. For example, coupling with PDMS-OH (reactive silicone oil) yields photo-responsive azo-PDMS with controlled cyclization efficiency (68% yield) and narrow dispersity (Mw/Mn = 1.12) . Advanced RAFT protocols using this initiator produce cyclic poly(vinylpyrrolidone) with tailored hydrodynamic radii for drug delivery .

Q. What safety protocols are critical when handling 4,4'-Azobis(4-cyano-1-pentanol) in laboratory settings?

- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent premature decomposition .

- Handling : Use explosion-proof equipment and ground containers to mitigate static discharge risks. Decomposition releases toxic gases (e.g., HCN), requiring fume hoods and PPE .

- Disposal : Follow international regulations (e.g., UN 3226 for self-reactive solids) with neutralization via slow addition to alkaline solutions .

Propriétés

IUPAC Name |

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIJBANDVIHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-47-4 | |

| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.